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Compound of Interest
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Welcome to the Technical Support Center for Copper Electroplating. This guide is designed for
researchers, scientists, and drug development professionals who utilize copper electroplating
in their work and may encounter challenges related to deposit quality. Here, we address two of
the most common issues—pitting and roughness—in a practical question-and-answer format.
Our focus is on providing not just solutions, but also the underlying scientific principles to
empower you to diagnose and resolve these issues effectively.

Section 1: Troubleshooting Pitting in Copper
Deposits

Pitting manifests as small, unwanted cavities or holes on the plated surface.[1] This defect is
not merely cosmetic; it can compromise the functional integrity of the coating, affecting
properties like corrosion resistance and conductivity.

Frequently Asked Questions (FAQs) - Pitting

Q1: What are the primary causes of pitting in our copper electroplating bath?
Al: Pitting is fundamentally caused by the adhesion of gas bubbles (most commonly hydrogen)
or insoluble particles to the cathode (your substrate) during deposition.[1][2] The metal plates

around these obstructions, leaving a void when the bubble or particle is dislodged. The key is
to identify the source of these bubbles or particles.

The main culprits can be categorized as follows:
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e Hydrogen Evolution: At the cathode, the reduction of hydrogen ions to hydrogen gas
(ngcontent-ng-c2479473790=""_nghost-ng-c2190113063="" class="inline ng-star-inserted">

) can compete with copper deposition (

).[3] Excessive hydrogen evolution leads to bubble formation and subsequent pitting. This is
often exacerbated by low pH or high current densities in localized areas.

» Organic Contamination: Breakdown products from organic additives (brighteners, levelers),
oils, or greases dragged into the bath can cause pitting.[4][5] These organic films can
increase the surface tension at the cathode, promoting bubble adhesion.

 Insoluble Particulates: Dust from the air, anode sludge, or unfiltered solids in the bath can
land on the substrate and cause pitting.[4][6][7]

o Poor Wetting: If the surface of the substrate is not properly wetted by the plating solution due
to inadequate cleaning or insufficient wetting agents in the bath, bubbles are more likely to
cling to the surface.[2]

Q2: We are observing tiny pits across the entire surface. How can we diagnose the root cause?

A2: A systematic approach is crucial. We recommend a combination of visual inspection and a
standardized diagnostic test, the Hull Cell analysis.

e Initial Visual Inspection:
o Solution Clarity: Is the bath clear or cloudy? Turbidity indicates suspended solids.[6][8]

o Anodes: Inspect the anodes. Are they covered in a thick, dark film (passivation) or
shedding particles? Are the anode bags intact and not clogged?[2][9][10]

o Agitation: Is the air agitation or mechanical stirring uniform? Dead spots can allow
hydrogen bubbles to accumulate.[2]

o Diagnostic Workflow: Hull Cell Analysis The Hull Cell is a miniature plating tank that allows
you to evaluate the deposit quality across a wide range of current densities on a single test
panel.[11][12][13] This is the single most effective tool for diagnosing bath issues.
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dot graph TD { A[Start: Pitting Observed] --> B{Perform Hull Cell Test}; B --> C{"Analyze
Panel"}; C --> D{Pitting at High Current Density (HCD) End}; C --> E{Pitting at Low Current
Density (LCD) End}; C --> F{Pitting Across Entire Panel}; D --> G["Likely Cause: Hydrogen
Evolution (Current too high) or Low Metal Content"]; E --> H["Likely Cause: Organic
Contamination"]; F --> I["Likely Cause: Severe Organic Contamination or Particulate Matter"];
| --> J["Action: Filter Bath, then Carbon Treat if needed"]; H --> K["Action: Carbon Treat
Bath"]; G --> L["Action: Reduce Current Density, Analyze & Adjust Bath Chemistry"]; }

Caption: Diagnostic workflow for pitting using Hull Cell analysis.
Q3: Our Hull Cell test indicates organic contamination. What is the corrective procedure?

A3: The definitive method for removing organic contaminants is carbon treatment.[14][15][16]
Activated carbon has a high surface area and porosity, allowing it to adsorb organic molecules
from the solution.

Experimental Protocol: Batch Carbon Treatment

This protocol is for a batch treatment, which is highly effective for significant contamination.[17]

o Preparation: Transfer the plating solution to a separate, clean treatment tank equipped with
heating and agitation.[16] Heat the solution to approximately 120-140°F (50-60°C) to
increase the effectiveness of the treatment.

¢ Oxidation (Optional but Recommended): For severe contamination, a pre-treatment with
hydrogen peroxide (H202) can help break down complex organic molecules. Add 1-3 mL of
35% H20:2 per liter of plating solution.[14][18] Agitate for 2-4 hours. This step helps the
carbon work more efficiently.

o Carbon Addition: Add 3-5 g/L of powdered activated carbon to the solution.[15] Agitate the
slurry continuously for at least 2-4 hours.[16] For severe issues, this can be extended
overnight.

o Settling: Turn off agitation and allow the carbon to settle for several hours, or overnight.[16]

« Filtration: Carefully pump the solution from the treatment tank back into the main plating tank
through a 1-5 micron filter to remove all carbon particles.[15] Ensure no carbon is carried
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over, as it will cause roughness.

e Analysis and Replenishment: The carbon treatment will also remove some of the desired
organic additives. Analyze the bath chemistry and make additions as required. A follow-up
Hull Cell test is essential to confirm the treatment's success and to determine the correct
amount of brightener to add back.[11][14]

Section 2: Troubleshooting Roughness in Copper
Deposits

Roughness is characterized by a sandy, granular, or nodular texture on the plated surface. It is
often caused by the co-deposition of solid particles or by operating parameters that promote
uneven crystal growth.[4][10]

Frequently Asked Questions (FAQs) - Roughness

Q1: Our copper deposits feel like sandpaper. What is causing this roughness?

Al: Roughness is almost always due to one of two main factors: solid particles in the solution
or an excessively high current density.

o Particulate Contamination: Any solid particle in the bath can be incorporated into the deposit,
causing roughness.

o Source of Particles: Anode sludge, dust from the environment, precipitates from hard
water, or debris from poor pre-cleaning.[6][7][9]

o Mechanism: Patrticles that are larger than the thickness of the diffusion layer can be easily
incorporated into the growing deposit.

o High Current Density: Operating above the optimal current density limit leads to a "burnt”
deposit.[2][19]

o Mechanism: At very high currents, the rate of copper ion deposition at the cathode
outpaces the rate at which they can be supplied from the bulk solution. This leads to
dendritic or powdery growth, resulting in a rough surface.[1][20]
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e Anode Problems: Impure anodes can dissolve unevenly, releasing particles into the solution.
[9] Clogged anode bags fail to contain these particles, leading to rough deposits.[10][15]

o Chemical Imbalance: A low concentration of copper ions or brightener can reduce the
acceptable current density range, making the process more susceptible to burning and
roughness.[10][21]

Q2: How can we differentiate between roughness caused by particles and roughness from high
current density?

A2: The location and appearance of the roughness, combined with a Hull Cell test, provide
clear diagnostic indicators.

e Visual Clues:

o Shelf Roughness: If the roughness is primarily on upward-facing surfaces, it is likely
caused by patrticles settling from the solution.[10]

o High-Current-Density Roughness: If the roughness is concentrated on edges, corners, or
areas closest to the anode, it is a classic sign of excessive current density.[22]

e Troubleshooting Workflow: Diagnosing Roughness

dot graph TD { A[Start: Rough Deposit] --> B{Observe Location of Roughness}; B -->
C[Edges & High Points]; B --> D[Upward-Facing Surfaces]; B --> E[Entire Surface]; C -->
F["Indication: High Current Density Burn"]; D --> G["Indication: Particulate Settling (Shelf
Roughness)"]; E --> H["Indication: Severe Particulate Contamination"]; F --> {Perform Hull
Cell Test}; G --> J{Check Filtration & Anode Bags}; H --> K{Check Filtration & Anode Bags}; |
--> L["Confirm Burn at HCD end of panel"]; L --> M["Action: Reduce Current Density, Check
Bath Chemistry"]; J --> N["Action: Improve Filtration, Clean/Replace Anode Bags"]; K -->
O["Action: Improve Filtration, Clean/Replace Anode Bags, Check for external contamination
sources"]; }

Caption: Troubleshooting workflow for deposit roughness.

Q3: Our filtration system seems to be working, but we still have roughness. What should we
check?
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A3: If standard filtration isn't solving the problem, a deeper investigation into particle sources
and filtration efficiency is needed.

« Filtration System Check:

o Turnover Rate: Ensure your filtration pump is turning over the entire bath volume at least
5-10 times per hour.[15]

o Filter Rating: For bright copper baths, a filter rating of 1-5 microns is recommended.[15]

o Bypass: Check for any leaks or bypasses in the filter housing that would allow unfiltered
solution to return to the tank.

o Anode Management: This is a frequently overlooked source of particulates.

o Anode Purity: Use high-purity, phosphorized copper anodes for acid copper baths to
ensure smooth, even dissolution.[9][15]

o Anode Bags: Use tightly woven polypropylene anode bags and ensure they are free of rips
or tears.[15] Clean them regularly, as clogged bags can lead to anode passivation and
shedding.[6][10]

o Environmental Factors:

o Cover the tank when not in use to prevent dust and airborne contaminants from entering
the solution.[6]

o Ensure proper pre-treatment and rinsing steps to avoid dragging in contaminants from
previous stages.[6][15]

Data Summary Table
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Parameter Recommended Range Consequence of Deviation

Too High: Roughness, burning.
Current Density 15-40 A/ft2 (1.6-4.3 A/dm?) [1][2] Too Low: Slow plating,

poor coverage.[2]

Ineffective: Particulate

Filtration 1-5 um rating
roughness.[7][15]
] Too Low: Inefficient removal of
Bath Turnover 5-10 times/hour )
particles.[15]
Too High/Decomposed: Pitting,
Organic Additives Per supplier specification dullness.[4][5] Too Low:

Roughness, poor leveling.[10]

Too High: Dull deposits,
Temperature 70-90°F (21-32°C) additive breakdown.[1] Too

Low: Poor throwing power.[2]

References
o Copper Plating Problems (& Their Solutions) - ChemResearch Co. (2024). ChemResearch

Co.[Link]

o Carbon Treating Acid Copper Plating B

e Hull Cell Acid Copper Electrolyte Analysis. Think & Tinker, Ltd.[Link]

» How to avoid plating solution contamination. (2025).

e Precision Electroplating: Hull Cell Analysis | Lab Wizard. (2025). Lab Wizard.[Link]

o What role do anodes play in the electroplating process, and how do they affect the quality of
the final product? - ProPlate.

» Hull Cell Test Method for Electroplating Solutions | PAVCO. (2025). PAVCO.[Link]

e Hands-on Management Carbon Treatment & Filtration.

e The Effect of Plating Current Densities on Self-Annealing Behaviors of Electroplated Copper
Films. (2002). The Electrochemical Society.[Link]

e The Common Problems in Copper Electroplating and The Solutions - PS Electronics. (2023).
PS Electronics.[Link]

e Roughness in copper plating bath - Finishing.com. Finishing.com.[Link]

e Hull Cell - YouTube. (2014). YouTube.[Link]

e Improving Process Control for Copper Electroplating through Filter Membrane Optimiz

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.sharrettsplating.com/blog/electroplating-defects-issues/
https://www.electroplatingmachines.com/news/main-causes-of-electroplating-defects.html
https://www.electroplatingmachines.com/news/main-causes-of-electroplating-defects.html
https://www.qeehuapump.com/pcb-electroplating-filters-why-they-are-the-backbone-of-high-quality-plating/
https://www.electroplatingmachines.com/news/how-to-avoid-plating-solution-contamination.html
https://www.electroplatingmachines.com/news/how-to-avoid-plating-solution-contamination.html
https://chemresearchco.com/common-copper-plating-problems-and-solutions/
https://www.finishing.com/447/71.shtml
https://www.finishing.com/309/48.shtml
https://www.sharrettsplating.com/blog/electroplating-defects-issues/
https://www.electroplatingmachines.com/news/main-causes-of-electroplating-defects.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3419579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Carbon treatment of copper plating bath: FAQs + Q&A Forum - Finishing.com.
Finishing.com.[Link]

What is Hull Cell Test? | Overview, experimental procedures, and test piece evaluation
methods. YAMAMOTO-MS Co.,Ltd.[Link]

Copper Plating Troubleshooting - Caswell Europe. Caswell Europe.[Link]

Complete Guide to Electroplating Defects & Issues | SPC Blog - Sharretts Plating.
Common problems and solutions of PCB copper pl

Defects and Troubleshooting of Pattern Electroplating Copper in PCB Board. (2022). A-
TECH CIRCUITS.[Link]

EFFECT OF SUBSTRATE TEXTURE AND DEPOSITION CURRENT DENSITY ON
PROPERTIES OF NINANOCRYSTALLINE ELECTRODEPOSITS.

PCB Electroplating Filters: Why They Are the Backbone of High-Quality Pl

Effect of Jet Flow between Electrodes on the Cathode Quality in Copper Electrorefining with
High Current Density - MDPI. (2018). MDPI.[Link]

Film Properties of Copper Grown by the Electroplating Process - Journal of the Korean
Physical Society. Journal of the Korean Physical Society.[Link]

CARBON TREATMENT METHODS FOR PLATING SOLUTIONS - serfilco. SERFILCO.[Link]
Acid Copper Plating Problems Q&A - Finishing.com. Finishing.com.[Link]

Copper electropl

Common problems of copper plating with copper sulf

What role do additives and brighteners play in the electrodeposition process? - ProPlate.
What Are Electroplating Additives & Why Use Them? - aseschem. (2025). Aseschem.[Link]
Main Causes of Electroplating Defects. (2025).

Effect of current density on the surface roughness of porous copper foil. - ResearchGate.
Influence of additives on electroplated copper films and their solder joints - ResearchGate.
Blog - Categories of electroplating additives and their applications. - Hopax Fine Chemicals.
(2021). Hopax Fine Chemicals.[Link]

Copper Electroplating Solution - Comprehensive Three Step Guide - Eigen. (2019). Eigen.
[Link]

The Ultimate Guide to Identifying and Preventing Copper Plating Issues in PCB
Manufacturing - ALLPCB. (2025). ALLPCB.[Link]

What is Hydrogen Embrittlement and How is it Prevented? - Advanced Plating Technologies.
How does increasing the Hydrogen Concentration of CuSO4 (electrolyte) affect
electroplating of copper - Chemistry Stack Exchange. (2019). Chemistry Stack Exchange.
[Link]

(PDF) Effect of Hydrogen Bake-Out on Copper Plated Alloy 718 - ResearchGate. (2020).
Hydrogen Embrittlement & the Electroplating Process | SPC - Sharretts Plating.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3419579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

» Effects of Additives on the Surface Roughness and Throwing Power of Copper Deposited
from Electrorefining Solutions - J-Stage. J-Stage.[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

So

°
(] [e0] ~ (o)) )] EaN w N -

[ ] [ ] [ ] [ ] [ ] [ ] [ ] [ ]
N e e T o o
N~ o 00 M W N B O

e 18.

urces

. Complete Guide to Electroplating Defects & Issues | SPC Blog [sharrettsplating.com]
. electroplatingmachines.com [electroplatingmachines.com]

. Hydrogen Embrittlement & the Electroplating Process | SPC [sharrettsplating.com]

. Copper Plating Problems (& Their Solutions) [chemresearchco.com]

. finishing.com [finishing.com]

. quick-pcba.com [quick-pcba.com]

. geehuapump.com [geehuapump.com]

. Common problems and solutions of PCB copper plating technology [ipcb.com]

. proplate.com [proplate.com]

. finishing.com [finishing.com]

. Hull Cell Acid Copper Electrolyte Analysis [thinktink.com]

. lab-wizard.com [lab-wizard.com]

. Hull Cell Test Method for Electroplating Solutions | PAVCO [pavco.com]

. Carbon Treating Acid Copper Plating Baths [thinktink.com]

. Plating equipment manufacturer - Hebei Ruisite [electroplatingmachines.com]
. Content Retired - Compliance Assistance Centers [caiweb.com]

. finishing.com [finishing.com]

Copper Electroplating Solution - Comprehensive Three Step Guide

[eigenengineering.com]

e 19

. caswelleurope.co.uk [caswelleurope.co.uk]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b3419579?utm_src=pdf-custom-synthesis
https://www.sharrettsplating.com/blog/electroplating-defects-issues/
https://www.electroplatingmachines.com/news/main-causes-of-electroplating-defects.html
https://www.sharrettsplating.com/blog/hydrogen-embrittlement-electroplating-what-you-need-to-know/
https://chemresearchco.com/common-copper-plating-problems-and-solutions/
https://www.finishing.com/447/71.shtml
https://www.quick-pcba.com/the-common-problems-in-copper-electroplating-and-the-solutions/
https://www.qeehuapump.com/pcb-electroplating-filters-why-they-are-the-backbone-of-high-quality-plating/
https://www.ipcb.com/technical/1301.html
https://www.proplate.com/what-role-do-anodes-play-in-the-electroplating-process-and-how-do-they-affect-the-quality-of-the-final-product/
https://www.finishing.com/309/48.shtml
https://www.thinktink.com/stack/volumes/volvi/hullcell.htm
https://lab-wizard.com/en/resources/knowledge/hull-cell-tips-tricks-electroplating/
https://pavco.com/blog/hull-cell-test
https://www.thinktink.com/stack/volumes/volvi/carbtret.htm
https://www.electroplatingmachines.com/news/how-to-avoid-plating-solution-contamination.html
https://www.caiweb.com/shutdown.html
https://www.finishing.com/495/47.shtml
https://www.eigenengineering.com/guide-for-copper-electroplating-solution/
https://www.eigenengineering.com/guide-for-copper-electroplating-solution/
https://www.caswelleurope.co.uk/content/Copperplatingtroubleshooting.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3419579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

e 20. irlib.nycu.edu.tw [ir.lib.nycu.edu.tw]

e 21. The Ultimate Guide to ldentifying and Preventing Copper Plating Issues in PCB
Manufacturing [allpcb.com]

e 22. Common problems of copper plating with copper sulfate process [ipcb.com]

 To cite this document: BenchChem. [Technical Support Center: Copper Electroplating
Solutions]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3419579#pitting-and-roughness-in-copper-
electroplating-solutions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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